molecular formula C12H10Cl2O2 B8413772 5-(3,4-Dichlorophenyl)-alpha-methylfurfuryl Alcohol

5-(3,4-Dichlorophenyl)-alpha-methylfurfuryl Alcohol

Cat. No.: B8413772
M. Wt: 257.11 g/mol
InChI Key: IBEWWBJJNVHHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-alpha-methylfurfuryl Alcohol is a useful research compound. Its molecular formula is C12H10Cl2O2 and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanol

InChI

InChI=1S/C12H10Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-7,15H,1H3

InChI Key

IBEWWBJJNVHHAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium Borohydride (1.5 g, 0.04 mole) was added in portions to a stirred mixture of 15 g (0.059 mole) of 5-(3,4-dichlorophenyl)-2-furyl methyl ketone and 125 ml of MeOH at 15°-20° over 30 minutes. The mixture was stirred at ambient temperature for 3 hours. Some insoluble material was removed by filtration and set aside. The filtrate was poured into 300 ml of ice-H2O mixture and made acidic with dilute HCl. The oil which was deposited solidified and was collected by filtration. Recrystallization from n-hexane gave 11 g (73%) of title compound, m.p. 82.5°-83.5°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
73%

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